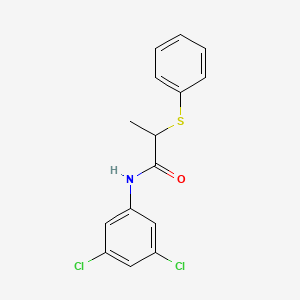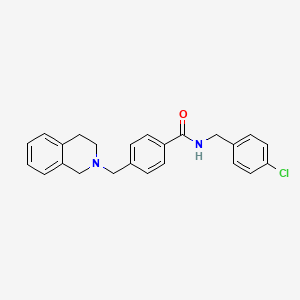
10-(1-azepanylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(1-azepanylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is commonly referred to as AZT and has been found to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 10-(1-azepanylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride is not fully understood. However, it is believed to work by inhibiting the reuptake of certain neurotransmitters such as dopamine and serotonin. This results in an increase in the levels of these neurotransmitters in the brain, which can have a wide range of effects on various biological processes.
Biochemical and Physiological Effects
10-(1-azepanylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride has been found to have a wide range of biochemical and physiological effects. This compound has been shown to have anti-inflammatory, analgesic, and antipsychotic properties. It has also been found to have potential applications in the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 10-(1-azepanylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride in lab experiments is its wide range of biochemical and physiological effects. This makes it a valuable tool for researchers studying various biological processes. However, one of the main limitations of using this compound is its potential toxicity. It is important for researchers to use caution when handling this compound and to follow proper safety protocols.
Orientations Futures
There are many potential future directions for research on 10-(1-azepanylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride. Some possible areas of research include its potential applications in the treatment of various neurological disorders, its potential use as an analgesic, and its potential use in the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 10-(1-azepanylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride is a complex process that involves multiple steps. The first step involves the condensation of 2-chloro-N-(1-azepanyl)acetamide with 2-trifluoromethylphenothiazine in the presence of a base such as potassium carbonate. This reaction yields the intermediate product, which is then further reacted with hydrochloric acid to form the final product, 10-(1-azepanylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride.
Applications De Recherche Scientifique
10-(1-azepanylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers studying various biological processes.
Propriétés
IUPAC Name |
2-(azepan-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2OS.ClH/c22-21(23,24)15-9-10-19-17(13-15)26(16-7-3-4-8-18(16)28-19)20(27)14-25-11-5-1-2-6-12-25;/h3-4,7-10,13H,1-2,5-6,11-12,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYSCFKZPCMSFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azepan-1-yl-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine](/img/structure/B4881707.png)
![3-[(4-bromophenyl)amino]-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-propanone](/img/structure/B4881714.png)
![4-[(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]morpholine](/img/structure/B4881721.png)


![5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881732.png)

![tert-butyl [1-(4-methylbenzyl)-4-piperidinyl]carbamate](/img/structure/B4881740.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881751.png)
![4-chloro-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4881757.png)
![(3aS*,6aR*)-5-(4,6-dimethyl-2-pyrimidinyl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4881765.png)


![(1-benzyl-4-piperidinyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B4881792.png)